dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is an organic compound belonging to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring into a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine and pyridine derivatives.
Scientific Research Applications
Dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for treating cardiovascular conditions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar therapeutic applications.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Nicardipine: Known for its potent vasodilatory effects.
Uniqueness
Dimethyl 1-methyl-4-(2-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can lead to differences in its efficacy, potency, and side effect profile compared to other similar compounds.
Properties
IUPAC Name |
dimethyl 1-methyl-4-(2-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-5-6-8-12(11)15-13(16(19)21-3)9-18(2)10-14(15)17(20)22-4/h5-10,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJGUAMCUXTLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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